molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No. B1494599
Key on ui cas rn: 1182734-24-2
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
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Patent
US03956299

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6]([NH:8][C:9](N)=[O:10])=[O:7]>>[NH:1]1[C:9](=[O:10])[NH:8][C:6](=[O:7])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the reaction medium
ADDITION
Type
ADDITION
Details
containing a dissolved acid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03956299

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6]([NH:8][C:9](N)=[O:10])=[O:7]>>[NH:1]1[C:9](=[O:10])[NH:8][C:6](=[O:7])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the reaction medium
ADDITION
Type
ADDITION
Details
containing a dissolved acid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03956299

Procedure details

As set forth above the process of the invention is directed to heating urea and/or biuret dissolved in the reaction medium containing a dissolved acid or a corresponding anhydride or ammonium salt to produce cyanuric acid, vapor being discharged during the reaction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6]([NH:8][C:9](N)=[O:10])=[O:7]>>[NH:1]1[C:9](=[O:10])[NH:8][C:6](=[O:7])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the reaction medium
ADDITION
Type
ADDITION
Details
containing a dissolved acid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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